MES potassium salt

Enzymology Metal-dependent assays Biochemical analysis

Researchers using phosphate or Tris buffers in metal-dependent enzyme assays risk cation sequestration artifacts that compromise data integrity. MES potassium salt (CAS 39946-25-3) is a non-complexing Good's buffer that eliminates this interference. • pKa 6.1, effective buffering range pH 5.5-6.7 • ≥99% purity (titration), white crystalline powder • Water solubility 0.33 g/mL-yields clear, colorless solution • One of only three non-complexing Good's buffers; safe for Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺ assays • Ready-to-use potassium salt-no titration required; K⁺ counterion suited for electrophysiology & ion-selective workflows • Validated for protein crystallization (JBScreen kits) and standard 20 mM MES NMR buffer (pH 6.5) Bulk quantities in stock for immediate dispatch.

Molecular Formula C6H13KNO4S
Molecular Weight 234.34 g/mol
CAS No. 39946-25-3
Cat. No. B1260804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMES potassium salt
CAS39946-25-3
Molecular FormulaC6H13KNO4S
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESC1COCCN1CCS(=O)(=O)O.[K]
InChIInChI=1S/C6H13NO4S.K/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);
InChIKeyWIAQYZRTVSUECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MES Potassium Salt Procurement Guide


MES potassium salt (CAS 39946-25-3, molecular formula C6H12KNO4S, molecular weight 233.33 g/mol) is the potassium salt of 2-(N-morpholino)ethanesulfonic acid, a zwitterionic Good's buffer . It appears as a white crystalline powder with a purity of ≥99% by titration and exhibits high water solubility (0.33–0.35 g/mL, yielding a clear, colorless solution) [1]. Its pKa is 6.1 at 25°C, conferring an effective buffering range of pH 5.5–6.7 [2]. As a Good's buffer, it is widely utilized in biochemical and molecular biology research for maintaining stable pH in cell culture, enzyme assays, electrophoresis, and protein studies .

1
Effective pH 5.5–6.7 (pKa 6.1) for acidic-to-neutral biochemical workflows
2
Non-complexing with Ca²⁺, Mg²⁺, Mn²⁺ — supports metal-dependent enzyme assays
3
Statistically validated for protein crystallization and NMR buffer screening

Why MES Potassium Salt Substitution Fails


Interchanging MES potassium salt with MES free acid (CAS 4432-31-9) or MES sodium salt (CAS 71119-23-8) without methodological adjustment is scientifically unsound due to fundamental differences in counterion composition and solution behavior. MES free acid requires titration with a base (e.g., NaOH or KOH) to achieve the desired working pH, introducing additional ions and potentially altering ionic strength . While both potassium and sodium salts are ready-to-use buffers, the choice of counterion (K⁺ vs. Na⁺) directly influences experimental outcomes in systems sensitive to specific cations, such as electrophysiological recordings, ion-selective assays, or studies of potassium-dependent enzymes . Moreover, solubility differences exist: MES potassium salt has a reported water solubility of 0.33 g/mL , whereas MES sodium salt solubility is reported as 0.5 g/mL (at 25°C) . These distinctions preclude simple molar equivalence and demand product-specific selection based on experimental compatibility requirements.

Counterion mismatch (K⁺ vs Na⁺ or free acid)
Substituting with MES sodium salt or free acid alters ionic composition and may affect potassium-sensitive assays (e.g., electrophysiology, ion-selective workflows). Titration of free acid introduces extra ions, shifting ionic strength unpredictably.
Solubility and preparation differences
MES potassium salt solubility (~0.33 g/mL) differs from MES sodium salt (~0.5 g/mL at 25°C). Molar equivalence cannot be assumed; buffer capacity and osmotic contribution require product-specific validation.

MES Potassium Salt Comparative Evidence


Metal Ion Non-Complexation

MES potassium salt belongs to a class of tertiary amine buffers identified as noncomplexing with metal ions, in contrast to conventional buffers like phosphate and Tris, which exhibit enzyme inhibition and significant metal ion complexation [1]. A systematic study of Good's buffers identified that only three (MES, MOPS, PIPES) of the 20 buffers do not form metal ion complexes that can cause serious interferences in protein analyses [2]. MES exhibits weak interactions with Ca²⁺, Mg²⁺, and Mn²⁺ and negligible binding with Cu(II), whereas phosphate buffers readily form complexes with these metal ions [3].

Metal ion complexation
Head-to-head
MES: negligible Cu(II) binding, weak Ca²⁺/Mg²⁺/Mn²⁺ interactions
Phosphate/Tris: significant metal complexation, enzyme inhibition
Prevents metal sequestration artifacts in enzyme kinetics
Systematic evaluation of Good's buffers; MES, MOPS, PIPES identified as noncomplexing
Enzymology Metal-dependent assays Biochemical analysis

pKa-Guided pH Selection

The pKa of MES potassium salt is 6.1 at 25°C, yielding an optimal buffering range of pH 5.5–6.7 . In contrast, MOPS has a pKa of 7.20 (pH range 6.5–7.9) and HEPES has a pKa of 7.55 (pH range 6.8–8.2) [1][2]. This 1.1–1.45 pKa unit difference positions MES for acidic-to-neutral applications, while MOPS and HEPES are suited for near-neutral-to-slightly-alkaline conditions. MES is therefore not recommended for buffering at pH 7.4; other buffers should be considered .

pKa and buffer range
Reported
MES pKa 6.1 (pH 5.5–6.7)
MOPS pKa 7.20 (pH 6.5–7.9)
HEPES pKa 7.55 (pH 6.8–8.2)
Positions MES for acidic-to-neutral applications; avoid at pH 7.4
25°C, 100 mM aqueous; ΔpKa MES–MOPS = 1.1, MES–HEPES = 1.45
Buffer selection pH optimization Experimental design

UV Absorbance Purity

MES potassium salt (CAS 39946-25-3) demonstrates low UV absorbance at 290 nm (≤0.1 at 25% w/w), making it suitable for spectrophotometric applications [1]. MES free acid monohydrate (CAS 145224-94-8) also shows low UV absorbance (A260 ≤0.1, A280 ≤0.1 for 10% solution) . Both forms meet the Good's buffer criterion of minimal UV absorbance at wavelengths ≥230 nm to avoid interference with spectrophotometric measurements .

UV absorbance
Reported
MES potassium salt: A₂₉₀ ≤0.1 (25% w/w)
MES free acid monohydrate: A₂₆₀ ≤0.1, A₂₈₀ ≤0.1 (10%)
Low background for UV-spectrophotometric nucleic acid/protein quantification
Selection may depend on counterion compatibility rather than UV performance
Spectrophotometry Nucleic acid quantification Purity analysis

Protein Crystallography Compatibility

MES-based buffers are among the statistically most successful buffer systems for yielding protein crystals suitable for X-ray diffraction, as determined by data mining of several thousands of crystallized proteins . The JBScreen Crystal Screening Kits, which represent the most prominent buffers for protein crystallization, include multiple MES-based conditions (e.g., 15% PEG 8000, 0.1 M Na MES pH 6.5, 0.2 M Na Acetate; 20% PEG 8000, 0.1 M Na MES pH 6.5, 0.2 M Mg Acetate) . Additionally, a 20 mM MES NMR buffer (pH 6.5) containing NaCl and CaCl₂ is a standard formulation for initial protein screening at major structural biology facilities [1].

Crystallization success
Class-level
MES ranks among top buffer systems in data-mining of thousands of crystallized proteins; included in JBScreen kits and 20 mM MES NMR buffer (pH 6.5)
Empirically supported choice for protein crystallography screening
Statistical inference from crystallographic databases; individual protein behavior may vary
Protein crystallization X-ray crystallography Structural biology

Cytochrome c Kinetics

MES potassium salt has been specifically employed in cytochrome c kinetic studies to maintain pH during electron transfer reactions . The buffer effectively stabilized the reaction environment, enabling accurate measurement of kinetic parameters . MES potassium salt is also documented as a reagent for cytochrome c kinetics and reduction studies, as well as for quinine content analysis .

Cytochrome c kinetics
Data to verify
Literature precedent for cytochrome c electron transfer and reduction studies; also used in quinine analysis
Provides methodological starting point; validation in specific assay recommended
Application-specific evidence; no direct comparator data provided
Enzyme kinetics Electron transfer Cytochrome c

MES Potassium Salt Application Scenarios


Metal-Dependent Enzymology

MES potassium salt is the preferred buffer for enzyme assays involving metal ions (e.g., Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺) where conventional buffers like phosphate or Tris would cause metal sequestration artifacts [1]. Its classification as one of only three noncomplexing Good's buffers ensures minimal interference in metal-dependent reactions [2].

Acidic-to-Neutral pH Workflows

For experiments requiring stable pH in the 5.5–6.7 range—including protein purification, enzyme kinetics, and cell culture media preparation—MES potassium salt is the optimal choice due to its pKa of 6.1 . It should not be used for pH 7.4 applications; MOPS (pKa 7.20) or HEPES (pKa 7.55) are more appropriate alternatives .

Protein Crystallography and Structural Biology Screening

MES potassium salt is a statistically validated buffer for protein crystallization, featured in JBScreen kits that represent the most successful conditions derived from thousands of crystallized proteins . It is also a component of standard 20 mM MES NMR buffer formulations (pH 6.5) used in structural biology facilities for initial protein screening [3].

Ion-Exchange Chromatography

MES potassium salt is formulated into high-salt elution buffers (e.g., 20 mM MES, 1 M NaCl, 1 mM KCl, pH 6.5) for ion-exchange chromatography, where potassium ions contribute to ionic balance and MES provides buffering capacity near its pKa of 6.1 . This formulation is widely used for antibody polishing, virus elution, and protein stabilization post-elution .

Application
Selection Property
Validation Focus
Metal-dependent enzymology
Non-complexing buffer for Ca²⁺/Mg²⁺/Mn²⁺/Cu²⁺ assays
Verify absence of metal ion interference in target enzyme system
Acidic-to-neutral pH workflows
pKa 6.1, buffering range 5.5–6.7
Confirm target pH remains within effective range; avoid use at pH 7.4
Protein crystallography screening
Statistically validated buffer in JBScreen and NMR formulations
Assess crystallization hit rate under standard screening conditions
Ion-exchange chromatography
High-salt elution buffer (20 mM MES, 1 M NaCl, pH 6.5)
Evaluate protein stability and resolution post-elution

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